molecular formula C40H28N6O11 B12451963 N',N''-[oxybis(benzene-4,1-diylcarbonyl)]bis[3-(4-nitrophenoxy)benzohydrazide]

N',N''-[oxybis(benzene-4,1-diylcarbonyl)]bis[3-(4-nitrophenoxy)benzohydrazide]

Cat. No.: B12451963
M. Wt: 768.7 g/mol
InChI Key: GLJUABCAVPALGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-nitrophenoxy)-N’-{4-[4-({[3-(4-nitrophenoxy)phenyl]formohydrazido}carbonyl)phenoxy]benzoyl}benzohydrazide is a complex organic compound characterized by multiple aromatic rings and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrophenoxy)-N’-{4-[4-({[3-(4-nitrophenoxy)phenyl]formohydrazido}carbonyl)phenoxy]benzoyl}benzohydrazide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route can be summarized as follows:

    Formation of 3-(4-nitrophenoxy)benzoic acid: This step involves the nitration of phenol followed by etherification with 3-bromobenzoic acid.

    Synthesis of 3-(4-nitrophenoxy)benzohydrazide: The 3-(4-nitrophenoxy)benzoic acid is then converted to its hydrazide derivative using hydrazine hydrate.

    Coupling Reaction: The hydrazide is coupled with 4-(4-nitrophenoxy)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-nitrophenoxy)-N’-{4-[4-({[3-(4-nitrophenoxy)phenyl]formohydrazido}carbonyl)phenoxy]benzoyl}benzohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The hydrazide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazine derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Electrophilic Substitution: Halogens (chlorine, bromine), nitrating mixture (sulfuric acid and nitric acid).

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or further nitrated derivatives.

    Hydrolysis: Formation of carboxylic acids and hydrazine derivatives.

Scientific Research Applications

3-(4-nitrophenoxy)-N’-{4-[4-({[3-(4-nitrophenoxy)phenyl]formohydrazido}carbonyl)phenoxy]benzoyl}benzohydrazide has several scientific research applications:

    Materials Science: Used in the development of advanced materials with specific electronic or optical properties.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: Employed as a building block in the synthesis of more complex organic molecules.

    Industrial Applications: Potential use in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-(4-nitrophenoxy)-N’-{4-[4-({[3-(4-nitrophenoxy)phenyl]formohydrazido}carbonyl)phenoxy]benzoyl}benzohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of nitro groups and aromatic rings allows for various interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-nitrophenoxy)benzoic acid
  • 3-(4-nitrophenoxy)benzohydrazide
  • 4-(4-nitrophenoxy)benzoyl chloride

Uniqueness

3-(4-nitrophenoxy)-N’-{4-[4-({[3-(4-nitrophenoxy)phenyl]formohydrazido}carbonyl)phenoxy]benzoyl}benzohydrazide is unique due to its complex structure, which includes multiple aromatic rings and nitro groups. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C40H28N6O11

Molecular Weight

768.7 g/mol

IUPAC Name

3-(4-nitrophenoxy)-N'-[4-[4-[[[3-(4-nitrophenoxy)benzoyl]amino]carbamoyl]phenoxy]benzoyl]benzohydrazide

InChI

InChI=1S/C40H28N6O11/c47-37(41-43-39(49)27-3-1-5-35(23-27)56-33-19-11-29(12-20-33)45(51)52)25-7-15-31(16-8-25)55-32-17-9-26(10-18-32)38(48)42-44-40(50)28-4-2-6-36(24-28)57-34-21-13-30(14-22-34)46(53)54/h1-24H,(H,41,47)(H,42,48)(H,43,49)(H,44,50)

InChI Key

GLJUABCAVPALGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NNC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NNC(=O)C5=CC(=CC=C5)OC6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.